

In-Depth Technical Guide: Diphenyl Chlorophosphonate-d10

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl Chlorophosphonate-d10*

Cat. No.: *B15553183*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Diphenyl Chlorophosphonate-d10**, a deuterated analogue of the versatile phosphorylating agent, Diphenyl Chlorophosphonate. The inclusion of ten deuterium atoms on the phenyl rings makes it a valuable tool in various research and development applications, particularly in studies involving mass spectrometry-based quantification and metabolic profiling.

Core Chemical Information

Diphenyl Chlorophosphonate-d10 is a stable isotope-labeled compound used as an internal standard or tracer in analytical methodologies.

Property	Value
CAS Number	2732757-57-0
Molecular Formula	C ₁₂ D ₁₀ ClO ₃ P
Molecular Weight	278.69 g/mol
Structure	O=P(Cl)(OC ₁ =C(C([2H])=C(C([2H])=C ₁ [2H])[2H])[2H])OC ₂ =C(C([2H])=C(C([2H])=C ₂ [2H])[2H])[2H]
Synonyms	Diphenyl-d10 Chlorophosphate
Appearance	Data not available
Solubility	Data not available
Storage Conditions	Store at room temperature.

Note: Detailed physical properties such as melting point, boiling point, and solubility for the deuterated compound are not readily available in public literature. These properties are expected to be very similar to the non-deuterated form.

Safety and Handling

The safety data for **Diphenyl Chlorophosphonate-d10** is not specifically available. However, the non-deuterated form (CAS 2524-64-3) is classified as a corrosive substance that causes severe skin burns and eye damage.[\[1\]](#)[\[2\]](#) It is harmful if swallowed and contact with water may liberate toxic gas.[\[1\]](#) Standard laboratory safety protocols for handling corrosive and moisture-sensitive reagents should be strictly followed.

Key safety precautions include:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[\[2\]](#)
- Ventilation: Use in a well-ventilated area or under a fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from moisture.

Applications in Research and Drug Development

The primary application of **Diphenyl Chlorophosphonate-d10** is as an internal standard for quantitative analysis by mass spectrometry (MS), such as GC-MS or LC-MS.^[3] The mass shift introduced by the ten deuterium atoms allows for its clear differentiation from the non-labeled analyte, enabling accurate quantification in complex biological matrices.

Stable isotope labeling is a state-of-the-art technique in quantitative mass spectrometry.^[4] Deuteration, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.^[3] While specific applications of **Diphenyl Chlorophosphonate-d10** in drug development are not extensively documented in publicly available literature, its non-deuterated counterpart is widely used in organic synthesis.

The non-deuterated Diphenyl Chlorophosphonate is a versatile phosphorylating agent used in:

- The synthesis of various biologically relevant molecules, including peptides and nucleotides.
- The conversion of aldoximes to nitriles.
- The preparation of enol phosphates.

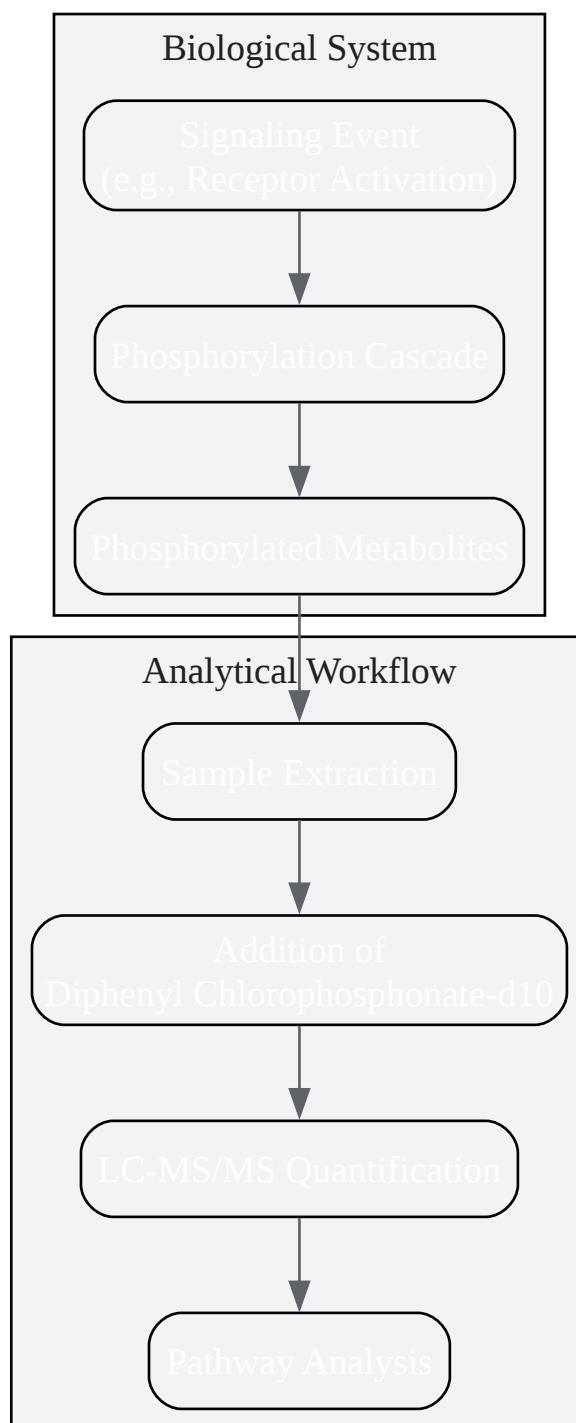
Experimental Protocols

Detailed experimental protocols for the specific use of **Diphenyl Chlorophosphonate-d10** are not readily available. However, its application as an internal standard would follow established methodologies for isotope dilution mass spectrometry.

General Workflow for Use as an Internal Standard:

Caption: General workflow for using **Diphenyl Chlorophosphonate-d10** as an internal standard.

Synthesis of Isotopically Labeled Phosphonates:


While a specific protocol for the synthesis of **Diphenyl Chlorophosphonate-d10** is not publicly documented, general methods for the synthesis of isotopically labeled phosphonates and related compounds are available. These often involve multi-step chemical processes. For example, the synthesis of ¹⁸O-labelled phosphates has been achieved using a family of modified ¹⁸O₂-phosphoramidite reagents, allowing for late-stage labeling with high enrichment ratios.^{[3][4]}

A general synthetic approach for non-deuterated Diphenyl Chlorophosphonate involves the reaction of diphenyl phosphate with bis(trichloromethyl)carbonate in an organic solvent.^[5] A similar approach could theoretically be adapted using deuterated starting materials.

Caption: A generalized synthetic pathway for Diphenyl Chlorophosphonate.

Signaling Pathways and Logical Relationships

As a synthetic reagent, **Diphenyl Chlorophosphonate-d10** is not directly involved in biological signaling pathways. Its utility lies in the analytical methods used to study these pathways. For instance, it can be used to accurately quantify the levels of phosphorylated metabolites that are key components of signaling cascades.

[Click to download full resolution via product page](#)

Caption: Role of **Diphenyl Chlorophosphonate-d10** in the analysis of signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O-Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Diphenyl Chlorophosphonate-d10]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553183#diphenyl-chlorophosphonate-d10-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com